![molecular formula C18H14FN5O3 B2360271 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021066-18-1](/img/structure/B2360271.png)

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

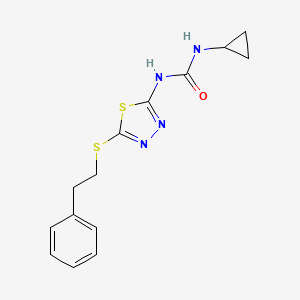

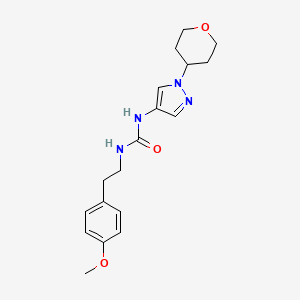

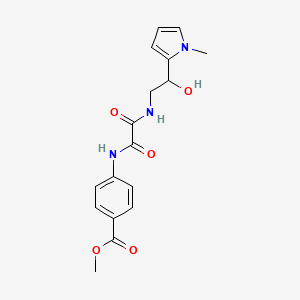

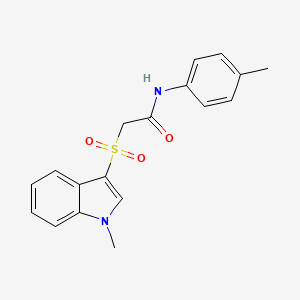

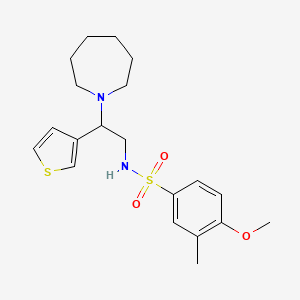

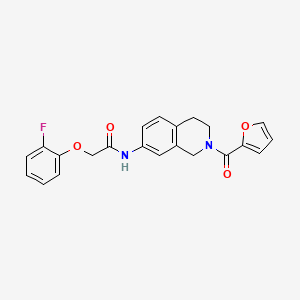

“N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . The molecular formula is C22H20FN5O4, with an average mass of 437.424 Da and a monoisotopic mass of 437.149933 Da .

Molecular Structure Analysis

The molecular structure of this compound involves a 1,2,4-triazole ring substituted by a phenyl group . The compound also contains a pyridazine ring and a furan ring, both of which are heterocyclic compounds .Scientific Research Applications

Antiproliferative Activity : Derivatives of [1,2,4]triazolo[4,3-b]pyridazin, which share structural similarities with the compound , have been investigated for their antiproliferative activities. These derivatives were found to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Anxiolytic Effects : Studies on related compounds, specifically TPA023, a triazolopyridazine, have revealed anxiolytic-like activity without significant sedation in animal models. These findings suggest potential applications in anxiety disorders (Atack et al., 2006).

5-HT2 Antagonist Activity : Syntheses of compounds like 4-(benzo[b]furan-2-yl)piperidines have shown potent 5-HT2 antagonist activity in vitro, indicating potential applications in neurological or psychiatric disorders (Watanabe et al., 1993).

Antibacterial and Antifungal Activities : Novel heterocyclic compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have shown antibacterial and antifungal activities, broadening their potential therapeutic applications (Patel et al., 2015).

Antiviral Activity : Derivatives of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine have been studied for their antiviral activity against hepatitis-A virus, demonstrating potential applications in antiviral therapies (Shamroukh & Ali, 2008).

Antitumor Activities : Compounds bearing [1,2,4]triazolo[4,3-b]pyridazine structures have been synthesized and evaluated for antitumor activities. Some derivatives showed promising cytotoxicity against specific cancer cell lines (Tumosienė et al., 2020).

Antioxidant Activities : Novel compounds with 1,2,4-Triazole structures have been synthesized and found to exhibit effective antioxidant activities (Sokmen et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” are yet to be identified. The compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . .

Mode of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, potentially leading to a variety of biological effects .

Biochemical Pathways

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to have good oral pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound could have a range of potential effects at the molecular and cellular level.

Properties

IUPAC Name |

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O3/c19-13-4-1-3-12(11-13)17-22-21-15-6-7-16(23-24(15)17)27-10-8-20-18(25)14-5-2-9-26-14/h1-7,9,11H,8,10H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHYIQIAXXJOTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)